

An In-depth Technical Guide to p-Bromophenyl Diazoacetate: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name:	Methyl 2-(4-bromophenyl)-2-diazoacetate
CAS No.:	264881-99-4
Cat. No.:	B2789852

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, diazo compounds stand out for their remarkable versatility and utility as precursors to highly reactive intermediates.^{[1][2]} Among these, p-bromophenyl diazoacetate, and its esters, represent a critical class of reagents, particularly valued for their role in generating bromophenyl-substituted carbenes. This guide provides a comprehensive technical overview of ethyl 2-(4-bromophenyl)-2-diazoacetate, a prominent and widely used example of this class. We will delve into its fundamental properties, synthesis, safe handling, and diverse applications, offering field-proven insights for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

The molecular formula for ethyl 2-(4-bromophenyl)-2-diazoacetate is C₁₀H₉BrN₂O₂.^[3] It has a molecular weight of approximately 269.1 g/mol.^[3] A summary of its key physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ BrN ₂ O ₂	[3]
Molecular Weight	269.098 g/mol	[3]
CAS Number	758692-47-6	[3]
Appearance	Not explicitly stated, but related compounds are light yellow solids. ^[4]	N/A
Solubility	Not explicitly stated, but likely soluble in common organic solvents.	N/A
Boiling Point	159 °C (for the related compound ethyl bromoacetate)	[5]
Density	1.506 g/cm ³ at 25 °C (for the related compound ethyl bromoacetate)	[5]

Synthesis of Ethyl 2-(4-bromophenyl)-2-diazoacetate

The synthesis of aryl diazoacetates can be achieved through several established methods. A common and effective approach involves the diazotization of the corresponding amino acid ester. The following is a representative, step-by-step protocol for the synthesis of ethyl 2-(4-bromophenyl)-2-diazoacetate.

Experimental Protocol:

Materials:

- Ethyl 4-bromophenylacetate

- Sodium nitrite (NaNO_2)
- Sulfuric acid (H_2SO_4)
- Diethyl ether
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Magnesium sulfate (MgSO_4) (anhydrous)
- Ice bath
- Separatory funnel
- Round-bottom flask
- Magnetic stirrer

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4-bromophenylacetate in diethyl ether.
- **Acidification:** Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring. Maintain the temperature below $5\text{ }^\circ\text{C}$.
- **Diazotization:** Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below $5\text{ }^\circ\text{C}$. The addition should be slow to control the exothermic reaction and prevent the formation of unwanted byproducts.
- **Reaction Monitoring:** Stir the reaction mixture vigorously for 1-2 hours at $0\text{-}5\text{ }^\circ\text{C}$. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, carefully transfer the mixture to a separatory funnel.
- **Washing:** Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

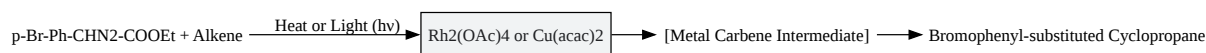
- **Low Temperature:** The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature is crucial to prevent its decomposition.
- **Slow Addition of Sodium Nitrite:** This ensures that the concentration of nitrous acid, the diazotizing agent, remains low and controlled, minimizing side reactions.
- **Acidic Conditions:** The presence of a strong acid like sulfuric acid is necessary to generate nitrous acid in situ from sodium nitrite.
- **Aqueous Workup:** The washing steps are essential to remove unreacted reagents, acid, and water-soluble byproducts, leading to a purer product.

Applications in Organic Synthesis

The primary utility of p-bromophenyl diazoacetate lies in its ability to serve as a precursor to bromophenyl-substituted carbenes. These carbenes are highly reactive intermediates that can undergo a variety of synthetically valuable transformations.^[2]

Cyclopropanation Reactions

Carbenes generated from p-bromophenyl diazoacetate readily react with alkenes to form cyclopropane rings.^[2] This reaction is a powerful tool for the construction of three-membered rings, which are important structural motifs in many natural products and pharmaceuticals. The reaction can be catalyzed by various transition metals, such as rhodium and copper complexes, which can influence the stereoselectivity of the cyclopropanation.

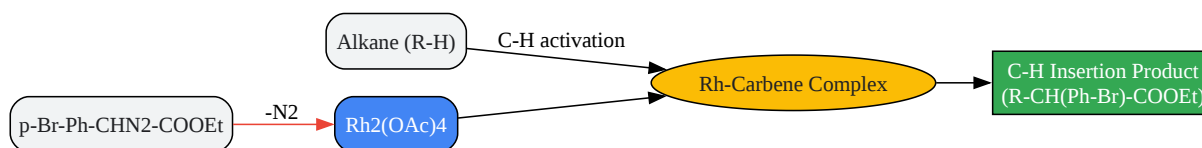


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Caption: Generalized workflow for metal-catalyzed cyclopropanation.

C-H Insertion Reactions

Another significant application of carbenes derived from p-bromophenyl diazoacetate is their ability to insert into carbon-hydrogen (C-H) bonds.[2] This reaction allows for the direct functionalization of C-H bonds, a challenging yet highly desirable transformation in organic synthesis. C-H insertion reactions provide a direct route to complex molecules by forming new carbon-carbon bonds.



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Caption: Workflow of a rhodium-catalyzed C-H insertion reaction.

Ylide Formation and Subsequent Rearrangements

The carbene can also react with heteroatoms, such as sulfur or nitrogen, to form ylides. These ylides can then undergo subsequent rearrangements, such as the [5][6]-sigmatropic rearrangement, to generate structurally diverse products.

Safety and Handling

Diazo compounds are energetic materials and should be handled with caution.[7] While aryl diazoacetates are generally more stable than their alkyl counterparts, they can decompose, sometimes explosively, when exposed to heat, light, or strong acids.[8]

General Precautions:

- Work in a well-ventilated fume hood.[\[9\]](#)
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[\[6\]](#)[\[10\]](#)
- Avoid exposure to heat, sparks, and open flames.[\[5\]](#)
- Store in a cool, dark, and well-ventilated area.[\[9\]](#)
- Use a safety shield, especially when working on a larger scale.
- Small-scale reactions are recommended whenever possible.

In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[\[4\]](#)[\[9\]](#)

Conclusion

Ethyl 2-(4-bromophenyl)-2-diazoacetate is a valuable and versatile reagent in organic synthesis. Its ability to generate a bromophenyl-substituted carbene opens up a wide range of synthetic possibilities, including cyclopropanation and C-H insertion reactions. While its energetic nature requires careful handling, the synthetic utility of this compound makes it an indispensable tool for chemists in academia and industry, particularly in the field of drug discovery and development where the introduction of a bromophenyl moiety can significantly impact the pharmacological properties of a molecule.[\[11\]](#)

References

- ACS Publications. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development. [\[Link\]](#)
- Organic Syntheses. Organic Syntheses Procedure. [\[Link\]](#)
- ResearchGate. Diazo Compounds: Recent Applications in Synthetic Organic Chemistry and Beyond. [\[Link\]](#)

- The University of Manchester. New Directions in the Chemistry of Azo-compounds - Research Explorer. [[Link](#)]
- ACS Publications. Aryl versus Alkyl Redox-Active Diazoacetates Light-Induced C–H Insertion or 1,2-Rearrangement | Organic Letters. [[Link](#)]
- Wikipedia. 4-Bromophenylacetic acid. [[Link](#)]
- PMC. Bromination Functionalization of Diazo Compounds with CBr₄ via Convergent Paired Electrolysis. [[Link](#)]
- Longdom Publishing. Reactions of Synthetic Organic Chemistry and the Role of Diazo Compounds. [[Link](#)]

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Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. [longdom.org](https://www.longdom.org) [[longdom.org](https://www.longdom.org)]
- 3. Page loading... [wap.guidechem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. [sigmaaldrich.com](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 6. [fishersci.com](https://www.fishersci.com) [[fishersci.com](https://www.fishersci.com)]
- 7. Organic Syntheses Procedure [[orgsyn.org](https://www.orgsyn.org)]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [matrixscientific.com](https://www.matrixscientific.com) [[matrixscientific.com](https://www.matrixscientific.com)]
- 10. [pfaltzandbauer.com](https://www.pfaltzandbauer.com) [[pfaltzandbauer.com](https://www.pfaltzandbauer.com)]
- 11. [nbinno.com](https://www.nbinno.com) [[nbinno.com](https://www.nbinno.com)]

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